Cas no 1178148-01-0 (3-amino-4-(methylsulfanyl)benzonitrile)

3-amino-4-(methylsulfanyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-(methylsulfanyl)benzonitrile
- 3-amino-4-(methylsulfanyl)benzonitrile
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3-amino-4-(methylsulfanyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69634-0.1g |
3-amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 91.0% | 0.1g |
$132.0 | 2025-03-12 | |
Enamine | EN300-69634-2.5g |
3-amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 91.0% | 2.5g |
$923.0 | 2025-03-12 | |
Enamine | EN300-69634-0.25g |
3-amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 91.0% | 0.25g |
$188.0 | 2025-03-12 | |
TRC | A615273-25mg |
3-Amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 25mg |
$ 70.00 | 2022-06-08 | ||
Aaron | AR01ABJP-2.5g |
3-amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 91% | 2.5g |
$1295.00 | 2023-12-16 | |
Aaron | AR01ABJP-50mg |
3-amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 91% | 50mg |
$146.00 | 2025-02-09 | |
A2B Chem LLC | AV60041-50mg |
3-amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 91% | 50mg |
$128.00 | 2024-04-20 | |
1PlusChem | 1P01ABBD-50mg |
3-amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 91% | 50mg |
$133.00 | 2025-03-19 | |
1PlusChem | 1P01ABBD-5g |
3-amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 91% | 5g |
$1748.00 | 2023-12-26 | |
A2B Chem LLC | AV60041-100mg |
3-amino-4-(methylsulfanyl)benzonitrile |
1178148-01-0 | 91% | 100mg |
$174.00 | 2024-04-20 |
3-amino-4-(methylsulfanyl)benzonitrile Related Literature
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
Additional information on 3-amino-4-(methylsulfanyl)benzonitrile
Introduction to 3-amino-4-(methylsulfanyl)benzonitrile (CAS No. 1178148-01-0)
3-amino-4-(methylsulfanyl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1178148-01-0, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This heterocyclic aromatic amine features a benzonitrile core substituted with an amino group at the 3-position and a methylsulfanyl group at the 4-position, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 3-amino-4-(methylsulfanyl)benzonitrile positions it as a promising candidate for further functionalization, enabling the development of novel compounds with potential therapeutic applications. The presence of both an amino and a methylsulfanyl group introduces unique reactivity, allowing for diverse chemical transformations such as nucleophilic aromatic substitution, condensation reactions, and metal-catalyzed cross-coupling processes. These properties make it particularly useful in medicinal chemistry and materials science.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing benzonitrile and sulfanyl functional groups. Studies have demonstrated that such structural elements can contribute to enhanced binding affinity and selectivity when incorporated into drug-like molecules. For instance, derivatives of 3-amino-4-(methylsulfanyl)benzonitrile have been investigated for their potential roles in modulating enzyme activity and interacting with biological targets.
One notable area of research involves the use of 3-amino-4-(methylsulfanyl)benzonitrile as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the reactivity of the compound's amino and methylsulfanyl groups, researchers have designed libraries of analogues aimed at selectively inhibiting specific kinase isoforms. Preliminary studies suggest that certain derivatives exhibit promising antitumor activity in vitro and in vivo.
Another emerging application of 3-amino-4-(methylsulfanyl)benzonitrile is in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant pathogens has underscored the need for novel therapeutic strategies. The benzonitrile core is known to exhibit antimicrobial properties, and modifications such as the introduction of an amino group can further enhance efficacy. Researchers have reported that compounds derived from 3-amino-4-(methylsulfanyl)benzonitrile demonstrate activity against Gram-positive bacteria, making them attractive candidates for further development.
The synthesis of 3-amino-4-(methylsulfanyl)benzonitrile typically involves multi-step organic reactions starting from commercially available aromatic precursors. A common synthetic route includes the chlorination of 4-methylthiophenol followed by nucleophilic substitution with ammonia or ammonium cyanide to introduce the amino group at the 3-position. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the benzonitrile scaffold with high regioselectivity.
The purity and quality of 3-amino-4-(methylsulfanyl)benzonitrile are crucial for its application in pharmaceutical research. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used analytical techniques to confirm its identity and assess its purity. Manufacturers specializing in fine chemicals often provide certificates of analysis (CoA) detailing key specifications such as melting point, solubility, and residual solvent content.
In conclusion, 3-amino-4-(methylsulfanyl)benzonitrile (CAS No. 1178148-01-0) is a structurally interesting compound with significant potential in drug discovery and material science. Its unique reactivity and functional groups make it a valuable building block for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow further.
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